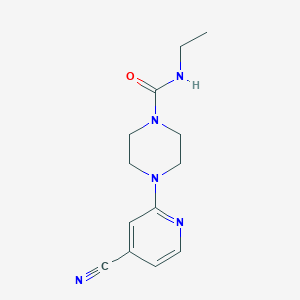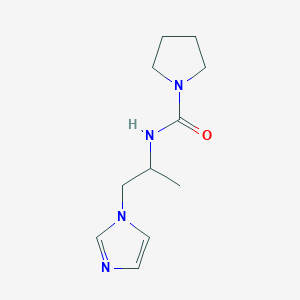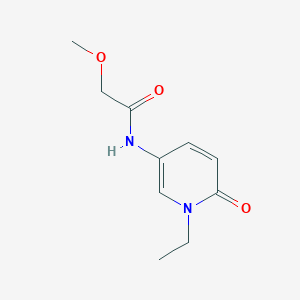![molecular formula C13H12FN3O B7529935 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529935.png)
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea, also known as FPMPU, is a chemical compound that has been subject to extensive scientific research due to its potential as a therapeutic agent. FPMPU is a pyridinylurea derivative that has shown promising results in various studies related to neurological disorders, cancer, and diabetes. In
科学研究应用
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been extensively studied for its potential therapeutic applications. In neurology, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has shown promise in treating Alzheimer's disease, Parkinson's disease, and depression. In cancer research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been studied for its potential to improve insulin sensitivity and reduce blood glucose levels.
作用机制
The exact mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea is not fully understood. However, studies have shown that it can modulate several key signaling pathways involved in various diseases. In neurology, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine. In cancer research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. In diabetes research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to activate AMP-activated protein kinase, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to have several biochemical and physiological effects. In neurology, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and depression. In cancer research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to induce apoptosis and inhibit the growth of cancer cells. In diabetes research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.
实验室实验的优点和局限性
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high, making it a viable option for large-scale experiments. It has also been extensively studied, and its mechanism of action is relatively well understood. However, there are some limitations to using 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea in lab experiments. Its effects can vary depending on the cell type and disease model used, and its toxicity and side effects have not been fully characterized.
未来方向
There are several future directions for the study of 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea. In neurology, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. In cancer research, further studies are needed to determine its efficacy in vivo and its potential as a chemotherapeutic agent. In diabetes research, further studies are needed to determine its long-term effects on glucose metabolism and its potential as a therapeutic agent. Overall, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has shown promise in various scientific research fields and warrants further investigation.
合成方法
The synthesis of 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea involves the reaction of 3-fluorobenzylamine with 2-pyridinecarboxylic acid to form the intermediate 1-(3-fluorobenzyl)-3-pyridin-2-ylurea. The intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea. The yield of 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea is relatively high, making it a viable option for large-scale synthesis.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-11-5-3-4-10(8-11)9-16-13(18)17-12-6-1-2-7-15-12/h1-8H,9H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKBWZQPOXXMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea](/img/structure/B7529864.png)
![4-[(E)-3-(2,6-difluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7529880.png)

![1-[(4-Bromothiophen-2-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529898.png)
![N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)
![1-[2-(3-Fluorophenyl)ethyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529919.png)
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)
![N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)